![molecular formula C14H15ClN2O B591512 2-(4-Phenoxyphenyl)acetamidine hydrochloride CAS No. 1172966-21-0](/img/structure/B591512.png)
2-(4-Phenoxyphenyl)acetamidine hydrochloride
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Overview
Description
2-(4-Phenoxyphenyl)acetamidine hydrochloride , also known by its CAS number 1172966-21-0 , is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol . It falls under the category of biochemicals used for proteomics research. The compound is intended for research purposes only and is not meant for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenoxyphenyl group attached to an acetamidine moiety. The chlorine atom is part of the hydrochloride salt. The compound’s linear formula is C8H10Cl2N2O .
Scientific Research Applications
Environmental Impact and Degradation Studies
Research on the degradation of acetaminophen (a compound with structural similarities to 2-(4-Phenoxyphenyl)acetamidine hydrochloride) by advanced oxidation processes (AOPs) highlights the environmental impact of pharmaceutical compounds. These studies provide insights into the pathways, by-products, and biotoxicity of acetaminophen degradation, which are crucial for understanding the environmental fate of similar compounds. Advanced oxidation processes offer a method to mitigate the environmental impact of such compounds, suggesting a potential area of application for research on this compound in environmental sciences (Qutob et al., 2022).
Pharmacological Applications and Toxicity Studies
The pharmacological applications and toxicity of structurally related compounds, such as acetaminophen and its derivatives, have been extensively studied. These studies explore the metabolic pathways, genetic differences in metabolism, and potential toxic effects, providing a framework for investigating the pharmacological properties and safety profile of this compound. Such research is essential for drug development and safety evaluation, indicating another significant area of application (Zhao & Pickering, 2011).
Mechanism of Action
Target of Action
The primary target of 2-(4-Phenoxyphenyl)acetamidine hydrochloride is Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
This compound interacts with its targets, the MMPs, by inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, thereby affecting cell migration and tissue remodeling.
Biochemical Pathways
The inhibition of MMPs affects various biochemical pathways. MMPs are involved in many physiological processes, including embryogenesis, normal tissue remodeling, wound healing, and angiogenesis. By inhibiting MMPs, this compound can potentially influence these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alteration of tissue remodeling and cell migration processes. By inhibiting MMPs, the compound can potentially affect the balance between extracellular matrix synthesis and degradation .
properties
IUPAC Name |
2-(4-phenoxyphenyl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-9H,10H2,(H3,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFCRWFRCIMPMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.